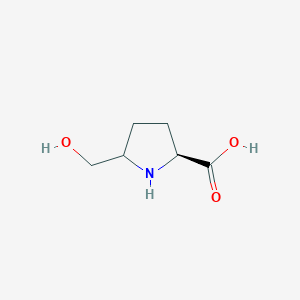

5-(Hydroxymethyl)-L-proline

Descripción

Contextualization within Amino Acid and Pyrrolidine (B122466) Chemistry

As a non-proteinogenic amino acid, 5-(Hydroxymethyl)-L-proline is not one of the 20 amino acids typically encoded by the universal genetic code. ontosight.ai Its core structure is the pyrrolidine ring characteristic of proline, which is unique among the proteinogenic amino acids for its secondary amine. This cyclic structure imposes significant conformational rigidity, a feature that is retained in its derivatives. The addition of a hydroxymethyl group enhances its solubility in water and can influence its reactivity and interactions with other biomolecules. cymitquimica.com

In the broader context of amino acid chemistry, proline and its analogues play crucial roles in protein structure and folding. organic-chemistry.orgresearchgate.net The rigid ring of proline acts as a structural template in peptide chains. organic-chemistry.org Derivatives of proline, including those with hydroxyl modifications, are valuable for studying cellular metabolism and regulating macromolecule synthesis. researchgate.net The chemistry of pyrrolidine derivatives is extensive, with these compounds serving as key components in the synthesis of a wide array of bioactive molecules and pharmaceuticals.

Significance as a Chiral Building Block and Advanced Synthetic Intermediate

The inherent chirality of this compound, derived from the L-proline precursor, makes it a valuable chiral building block in asymmetric synthesis. Chiral molecules are crucial in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks like this compound allows for the stereoselective synthesis of complex target molecules.

Its utility as an advanced synthetic intermediate is demonstrated in its application in the synthesis of various biologically active compounds. For instance, derivatives of hydroxylated prolines are key intermediates in the synthesis of important pharmaceuticals. researchgate.net The functional groups of this compound—the carboxylic acid, the secondary amine, and the hydroxyl group—provide multiple points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures, including peptides and peptidomimetics. organic-chemistry.orgnih.gov The stereoselective synthesis of derivatives of 5-(hydroxymethyl)-proline has been a subject of research, highlighting its importance in creating complex chiral structures. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMUWLPFHMMTAX-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50816835 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61500-97-8 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxymethyl L Proline and Its Derivatives

Chemical Synthesis Approaches

The construction of the 5-(hydroxymethyl)-L-proline scaffold is primarily achieved through methods that can establish or maintain the desired stereochemistry at the C-2 and C-5 positions. These approaches range from building the ring system with the desired functionality in place to modifying a pre-existing proline ring.

Stereoselective and Diastereoselective Synthesis of this compound

Achieving the correct stereochemical configuration is a central challenge in the synthesis of proline derivatives. Methodologies often rely on substrate control, chiral auxiliaries, or asymmetric catalysis to direct the formation of specific stereoisomers.

While the L-enantiomer is more common in nature, the synthesis of D-proline derivatives is important for the development of peptidomimetics and other molecules resistant to enzymatic degradation. The synthesis of cis-5-substituted D-proline derivatives can be approached through stereocontrolled cyclization reactions. One conceptual strategy involves the use of a D-configured precursor, such as D-glutamic acid, which can be converted to a D-pyroglutamate intermediate. The reduction of the C-5 carboxyl group of a suitably protected D-pyroglutamate to a hydroxymethyl group would yield the desired cis-5-(hydroxymethyl)-D-proline derivative. The cis stereochemistry is often the thermodynamically favored product in such cyclization and reduction sequences. Another approach could adapt methodologies used for L-proline, such as asymmetric Michael additions, by employing the enantiomeric starting materials or catalysts to achieve the D-configuration. For instance, the synthesis of cis-4-Hydroxy-D-proline, a related substituted D-proline derivative, is well-established and demonstrates the feasibility of accessing these chiral scaffolds. sigmaaldrich.comnih.gov

Directing a substituent to the C-5 position of a pre-formed proline ring with high stereocontrol is a key strategy. This often involves the generation of an N-acyliminium ion intermediate from an N-protected proline ester. These electrophilic intermediates can then react with various nucleophiles. To introduce a hydroxymethyl group, a one-carbon nucleophile such as a formaldehyde (B43269) equivalent could be employed.

Alternatively, functionalization can be achieved by activating the C-5 position. For example, electrochemical methoxylation of an N-methoxycarbonyl-L-proline methyl ester can introduce a handle at C-5. nih.gov Although this specific reaction leads to a mixture of diastereoisomers, the principle of C-5 activation opens pathways for introducing other functionalities that can be subsequently converted to a hydroxymethyl group. For instance, the introduction of an allyl group via a stereoselective alkylation, followed by oxidative cleavage and reduction, would yield the target hydroxymethyl group. The stereochemical outcome of these reactions is highly dependent on the N-protecting group, the ester functionality, and the reaction conditions, which influence the geometry of the intermediate enolate. nih.gov

| Method | Precursor | Key Reagent/Step | Stereochemical Control |

| N-Acyliminium Ion Trapping | N-Boc-L-proline ester | Generation of iminium ion, reaction with a C1 nucleophile | Substrate control, attack is typically trans to the C-2 carboxylate |

| C-5 Alkylation | N-protected proline ester | LDA, Allyl bromide | N-protecting group and ester bulk influence diastereoselectivity |

| C-5 Activation | N-methoxycarbonyl-L-proline methyl ester | Electrochemical methoxylation | Leads to diastereomeric mixtures requiring separation |

Chiral Pool Synthesis Strategies Utilizing Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure starting materials, such as amino acids, to construct complex chiral molecules. This approach elegantly transfers the stereochemistry of the precursor to the final product.

L-Glutamic acid is a widely used and cost-effective precursor for the synthesis of L-proline and its derivatives due to its inherent chirality and appropriate carbon skeleton. chemicalbook.com The synthesis typically begins with the cyclization of L-glutamic acid to form L-pyroglutamic acid (also known as 5-oxoproline), a five-membered lactam. researchgate.netwikipedia.org This key intermediate contains the pyrrolidinone ring and preserves the stereocenter at C-2.

The C-5 carbonyl group of the L-pyroglutamic acid ring is at the oxidation level of a carboxylic acid. Therefore, a crucial step in the synthesis of this compound is the selective reduction of this lactam carbonyl to a methylene (B1212753) group (amine) and the ester or acid at C-5 to a hydroxymethyl group. More commonly, the γ-carboxylic acid of a protected L-glutamic acid is first selectively reduced to the alcohol, followed by activation (e.g., tosylation or mesylation) and intramolecular nucleophilic substitution by the protected amino group to form the pyrrolidine (B122466) ring directly.

Illustrative Synthetic Sequence from L-Glutamic Acid:

Protection: The α-amino and α-carboxyl groups of L-glutamic acid are protected. The N-protection is often achieved using Boc or Cbz groups, while the α-carboxyl group is esterified (e.g., methyl or benzyl (B1604629) ester).

Selective Reduction: The γ-carboxylic acid is selectively reduced to a primary alcohol. Common reagents for this transformation include borane-tetrahydrofuran (B86392) complex (BH₃·THF) or the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄).

Cyclization: The newly formed hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base promotes intramolecular Sₙ2 reaction, where the deprotected nitrogen attacks the C-5 carbon, forming the pyrrolidine ring with inversion of configuration if C-4 was the site of substitution, but for C-5 closure, it establishes the ring.

Deprotection: Removal of the protecting groups yields this compound.

This chiral pool approach ensures the final product has the desired (S)-configuration at the α-carbon, directly inherited from the L-glutamic acid precursor. researchgate.net

| Step | Starting Material | Typical Reagents | Intermediate/Product |

| 1. Protection | L-Glutamic Acid | (Boc)₂O, BnBr/Cs₂CO₃ | N-Boc-L-glutamic acid α-benzyl ester |

| 2. Reduction | Protected Glutamic Acid | BH₃·THF or i-BuOCOCl, NMM then NaBH₄ | N-Boc-α-benzyl-L-glutaminol |

| 3. Cyclization | Protected Glutaminol | 1. TsCl, Pyridine 2. NaH | N-Boc-5-(hydroxymethyl)-L-proline benzyl ester |

| 4. Deprotection | Protected Proline Derivative | H₂/Pd-C, TFA | This compound |

While L-glutamic acid is the most common precursor, other chiral amino acids can serve as starting points. For instance, L-proline itself or hydroxyproline (B1673980) can be modified. biorxiv.org A synthesis starting from 4-hydroxy-L-proline would require extensive functional group manipulation to remove the C-4 hydroxyl and introduce a hydroxymethyl group at C-5. This might involve oxidation of the C-4 hydroxyl, elimination to form a double bond, and subsequent stereocontrolled hydroboration-oxidation of the C-5 position, which is a challenging transformation to control regioselectively.

Another potential precursor is L-ornithine. This amino acid possesses the correct five-carbon backbone and a terminal amino group. A strategy could involve selective protection of the α-amino group, diazotization of the δ-amino group to a hydroxyl group, and subsequent cyclization. However, controlling the stereochemistry during cyclization and preventing side reactions during diazotization can be problematic. Due to the efficiency and directness of the L-glutamic acid route, the use of other amino acid precursors for this specific target is less common.

Multistep Chemical Routes to Hydroxymethylated Pyrrolidines

The construction of the hydroxymethylated pyrrolidine ring system can be achieved through several multistep synthetic pathways. These routes often begin from readily available starting materials and employ a series of chemical transformations to build the desired molecular architecture with control over stereochemistry.

Synthesis of 5-(Hydroxymethyl)-2-pyrrolidinone

A notable method for the synthesis of 5-(hydroxymethyl)-2-pyrrolidinone involves the regioselective cyclization of amide dianions with epibromohydrin. organic-chemistry.org This approach offers an efficient route to these valuable building blocks, which are integral to various biologically active compounds. organic-chemistry.org The reaction typically involves the generation of an amide dianion from an N-arylacetamide using a strong base like n-butyllithium in an appropriate solvent such as tetrahydrofuran. organic-chemistry.org This dianion then undergoes a nucleophilic attack on epibromohydrin, leading to the formation of the 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) ring system through an intramolecular cyclization. organic-chemistry.org The reaction has been optimized for temperature, ranging from -78°C to room temperature, and has shown broad substrate compatibility with various substituted N-arylacetamides. organic-chemistry.org

Another synthetic strategy starts from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one. acadpubl.euresearchgate.net This chiral precursor allows for the introduction of various substituents at the 1- and 5-positions of the pyrrolidinone ring under mild conditions, thereby retaining the stereochemical integrity of the molecule. acadpubl.euresearchgate.net A different approach utilizes the reduction of ethyl-2-pyrrolidinone-5-carboxylate. acadpubl.eu In this method, the starting ester is treated with a reducing agent like sodium borohydride in ethanol (B145695) to yield the desired 5-(hydroxymethyl)-2-pyrrolidinone. acadpubl.euresearchgate.net

| Starting Material | Key Reagents | Product | Yield | Reference |

| N-arylacetamide | n-butyllithium, epibromohydrin | 5-(hydroxymethyl)pyrrolidin-2-one | High | organic-chemistry.org |

| Ethyl-2-pyrrolidinone-5-carboxylate | Sodium borohydride, ethanol | 5-(hydroxymethyl)-2-pyrrolidinone | 80% | researchgate.net |

Formation of 5-(Hydroxymethyl)-5-methyl-pyrroline N-oxide and Derivatives

The synthesis of 5-(hydroxymethyl)-5-methyl-pyrroline N-oxide and its derivatives has been explored for their potential as spin trapping agents in the study of radical species. nih.govresearchgate.net These compounds are typically synthesized through multi-step sequences. While the specific synthesis of the parent 5-(hydroxymethyl)-5-methyl-pyrroline N-oxide is a focal point, research has also been dedicated to creating a variety of derivatives to modulate their properties. researchgate.net These derivatives include compounds with different alkoxycarbonyl groups at the 5-position, such as 5-ethoxycarbonyl-4-hydroxymethyl-5-methyl-pyrroline N-oxide (EHMPO). nih.gov The synthetic strategies allow for the introduction of varied functionalities, enabling the fine-tuning of the molecule's stability and spin trapping efficiency. researchgate.net

Asymmetric 1,3-Dipolar Cycloaddition Approaches to Hydroxymethylpyrrolidinols

Asymmetric 1,3-dipolar cycloaddition represents a powerful and versatile strategy for the enantioselective synthesis of highly substituted pyrrolidines, including hydroxymethylpyrrolidinols. rsc.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govwikipedia.org The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.org

This methodology provides a direct and atom-economical route to complex pyrrolidine structures with multiple stereocenters. nih.gov The reaction can be influenced by various factors, including the choice of metal catalyst, ligand, and solvent, which allows for the selective formation of different stereoisomers. rsc.org The versatility of this approach has been demonstrated in the synthesis of a wide range of functionalized pyrrolidines. nih.govnih.gov

Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold serves as a versatile template for the synthesis of a diverse array of derivatives. The presence of multiple reactive sites—the carboxylic acid, the secondary amine, and the primary hydroxyl group—allows for selective chemical modifications to explore structure-activity relationships and develop new chemical entities.

Esterification and Amidation of Carboxyl and Hydroxyl Groups

The carboxylic acid and hydroxyl groups of this compound and its derivatives are readily amenable to esterification and amidation reactions. Esterification of the carboxylic acid can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For instance, L-proline can be esterified by reacting it with an alcohol like anhydrous ethanol and bubbling hydrogen chloride gas through the solution. sciencemadness.org

Amidation of the carboxylic acid is another common transformation. rsc.org Biocatalytic methods have been developed for the amidation of L-proline, offering a green and racemization-free alternative to traditional chemical methods. rsc.org These enzymatic approaches can achieve high conversions under mild conditions. rsc.org The hydroxyl group can also be esterified or engaged in other functionalization reactions, further expanding the chemical diversity of the scaffold. biorxiv.org

| Reaction | Reagents | Functional Group Targeted | Product |

| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Ester |

| Amidation | Ammonia, Biocatalyst | Carboxylic Acid | Amide |

Nitrogen Protection Strategies and Their Influence on Stereoselectivity

The secondary amine in the pyrrolidine ring is a key site for functionalization, but its reactivity often necessitates the use of protecting groups during multi-step syntheses. The choice of the nitrogen protecting group can have a significant impact on the stereochemical outcome of subsequent reactions. Common nitrogen protecting groups include carbamates such as benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).

The protecting group can influence the conformation of the pyrrolidine ring and the steric environment around reactive centers, thereby directing the approach of incoming reagents and influencing the diastereoselectivity of a reaction. For example, in the synthesis of hydroxy-L-proline based compounds, the use of a Cbz protecting group is a common strategy to control the reactivity of the nitrogen atom while other transformations are carried out on the molecule. biorxiv.org Careful selection of the protecting group is therefore a critical aspect of designing a stereoselective synthesis of complex this compound derivatives.

Biocatalytic and Enzymatic Synthesis of this compound Analogs

Biocatalytic and enzymatic methods offer a powerful and stereoselective approach for the synthesis of hydroxylated proline analogs. These methods leverage the inherent specificity of enzymes to create chiral molecules that are valuable intermediates in pharmaceuticals.

An efficient biocatalytic strategy has been developed for the conversion of L-ornithine and its protected derivatives into 5-hydroxy-L-proline. This pathway is significant as N-protected forms of 5-hydroxy-L-proline are precursors to key intermediates for synthesizing dipeptidyl peptidase IV (DPP4) inhibitors like saxagliptin.

The enzymatic synthesis of 5-hydroxy-L-proline and its N-protected analogs can be achieved using either transaminases or amine oxidases. Specifically, recombinant Escherichia coli expressing lysine-ε-aminotransferase and recombinant Pichia pastoris expressing L-ornithine oxidase have been successfully employed for these conversions. These enzymes facilitate the conversion of the δ-amino group of ornithine derivatives into an aldehyde, which then undergoes spontaneous cyclization and reduction to form the corresponding 5-hydroxy-L-proline analog.

The biocatalytic method is effective for converting L-ornithine as well as its N-α-protected forms, such as N-α-benzyloxycarbonyl (Cbz)-L-ornithine and N-α-tert-butoxycarbonyl (Boc)-L-ornithine. This process yields 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline, respectively. The protected products can then be chemically processed into valuable intermediates for pharmaceutical synthesis.

| Substrate | Enzyme | Product | Reference |

|---|---|---|---|

| L-Ornithine | Lysine-ε-aminotransferase or L-Ornithine oxidase | 5-Hydroxy-L-proline | |

| N-α-benzyloxycarbonyl (Cbz)-L-ornithine | Lysine-ε-aminotransferase or L-Ornithine oxidase | N-Cbz-5-hydroxy-L-proline | |

| N-α-tert-butoxycarbonyl (Boc)-L-ornithine | Lysine-ε-aminotransferase or L-Ornithine oxidase | N-Boc-5-hydroxy-L-proline |

Microorganisms provide a valuable platform for the production of various hydroxylated prolines through whole-cell biotransformation. Engineered microorganisms, particularly Escherichia coli, have been developed as robust systems for producing these compounds. By introducing and optimizing the expression of specific proline hydroxylase enzymes, these microbial factories can convert L-proline into its hydroxylated forms with high efficiency.

For example, a proline 4-hydroxylase (P4H) from Dactylosporangium sp. was overexpressed in E. coli, creating an efficient whole-cell biocatalyst for the production of trans-4-hydroxy-L-proline. This approach benefits from the cellular metabolism of the host, which can supply necessary co-substrates like 2-oxoglutarate required by the hydroxylase enzymes. Screening efforts have identified several microbial strains, including species of Dactylosporangium and Amycolatopsis, that possess proline 4-hydroxylase activity. These discoveries pave the way for developing industrial biotransformation processes for hydroxylated prolines.

Prolyl hydroxylases are a class of enzymes, typically 2-oxoglutarate-dependent dioxygenases, that catalyze the hydroxylation of proline. These enzymes require 2-oxoglutarate and dioxygen as co-substrates and ferrous ion (Fe²⁺) as a cofactor. While many prolyl hydroxylases, such as those involved in collagen synthesis, act on proline residues within a peptide chain, microbial proline hydroxylases that hydroxylate free L-proline have been identified and characterized.

These enzymes exhibit high regio- and stereospecificity, making them powerful tools for the selective synthesis of different hydroxyproline isomers. For instance, proline 4-hydroxylases (P4Hs) specifically catalyze the formation of (2S, 4R)-4-hydroxyproline, also known as trans-4-hydroxy-L-proline. The activity of these enzymes is crucial for producing specific isomers that serve as valuable chiral building blocks for pharmaceuticals. Research into proline analogues has also shown that certain derivatives can act as inhibitors of specific prolyl hydroxylases, such as Hypoxia-inducible factor (HIF) prolyl hydroxylases, which has therapeutic implications. The rigidity and high specificity of microbial prolyl hydroxylases make them useful biocatalysts for the industrial production of various hydroxyproline isomers from L-proline.

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| Proline 4-hydroxylase (P4H) | Dactylosporangium sp. RH1 | Free L-proline | trans-4-Hydroxy-L-proline | |

| Collagen prolyl 4-hydroxylase (C-P4H) | Mammalian | Peptidyl proline | Peptidyl-4-hydroxyproline | |

| HIF prolyl hydroxylase (HIF-P4H) | Mammalian | Proline in HIF-α subunit | Hydroxylated HIF-α |

Metabolic and Biosynthetic Interconnections

Biosynthesis of Proline and Hydroxyproline (B1673980) (Contextual Overview)

L-proline is a proteinogenic amino acid that can be synthesized by the body. webmd.comhellenia.co.ukiherb.com Its biosynthesis is intrinsically linked with that of arginine and is derived from the amino acid L-glutamate. wikipedia.org Hydroxyproline, conversely, is not genetically encoded but is produced through the post-translational modification of proline residues within proteins, most notably collagen. wikipedia.orgnih.gov

The biosynthesis of L-proline primarily occurs through two alternative, yet interconnected, pathways originating from either glutamate (B1630785) or ornithine. researchgate.netnih.govfrontiersin.org Both routes converge on the synthesis of a common intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is then converted to proline. researchgate.netresearchgate.net

The Glutamate Pathway : This is the principal route for proline synthesis under various conditions, particularly in response to osmotic stress in plants. frontiersin.orgnih.gov The process begins with the phosphorylation of glutamate by ATP, followed by reduction to yield glutamate-γ-semialdehyde (GSA). wikipedia.orgnih.govnih.gov GSA exists in equilibrium with its cyclic form, P5C. nih.govsymbiosisonlinepublishing.com This pathway is a three-step exergonic reaction that consumes one molecule of ATP and two of NADPH. nih.gov

The Ornithine Pathway : Proline can also be synthesized from ornithine. nih.govfrontiersin.org The enzyme ornithine-δ-aminotransferase (OAT) catalyzes the conversion of ornithine to GSA/P5C. researchgate.netnih.gov This pathway provides an alternative source for P5C, linking proline metabolism to the urea (B33335) cycle and arginine metabolism. frontiersin.orgsymbiosisonlinepublishing.com

The pathways linking arginine, glutamate, and proline are bidirectional, and their net production or utilization is highly dependent on the specific cell type and its developmental stage. wikipedia.org

Several key enzymes regulate the biosynthesis of proline. The interconversion of L-proline and L-glutamate in mammalian cells involves four unidirectional enzymes and the obligatory intermediate, P5C. symbiosisonlinepublishing.com

Pyrroline-5-Carboxylate Synthase (P5CS) : This is a bifunctional enzyme that catalyzes the first two steps of the glutamate pathway. researchgate.netnih.govnih.gov It possesses both glutamate 5-kinase and glutamate-5-semialdehyde dehydrogenase activities, converting glutamate to P5C. wikipedia.orgresearchgate.net P5CS is often the rate-limiting enzyme in proline biosynthesis. nih.govcore.ac.uk In higher plants, two isoforms exist: P5CS1, which is involved in stress-induced proline synthesis, and P5CS2, which is important for developmental processes like embryogenesis. nih.gov

Pyrroline-5-Carboxylate Reductase (P5CR) : This enzyme catalyzes the final step in both the glutamate and ornithine pathways, reducing P5C to L-proline using NADH or NADPH as a cofactor. wikipedia.orgresearchgate.netcore.ac.uk In humans, three isoforms of P5CR have been identified (PYCR1, PYCR2, and PYCRL), highlighting its functional importance. researchgate.net

Ornithine Aminotransferase (OAT) : This enzyme facilitates the ornithine pathway by converting ornithine into P5C. researchgate.netfrontiersin.org

Table 1: Key Enzymes in L-Proline Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Function | Pathway |

| Pyrroline-5-Carboxylate Synthase | P5CS | 2.7.2.11 / 1.2.1.41 | A bifunctional enzyme that converts glutamate to pyrroline-5-carboxylate (P5C). researchgate.netnih.gov | Glutamate Pathway |

| Pyrroline-5-Carboxylate Reductase | P5CR / PYCR | 1.5.1.2 | Reduces P5C to L-proline in the final step of biosynthesis. wikipedia.orgresearchgate.netnih.gov | Glutamate & Ornithine |

| Ornithine-δ-Aminotransferase | OAT | 2.6.1.13 | Catalyzes the transamination of ornithine to produce P5C. researchgate.netnih.gov | Ornithine Pathway |

Metabolism of Hydroxylated Proline Derivatives

Hydroxyproline is a major component of collagen, comprising roughly 13.5% of mammalian collagen and playing a critical role in its structural stability. wikipedia.org Since it cannot be re-incorporated into new proteins after collagen degradation, it must be catabolized. nih.gov

The breakdown of hydroxyproline is a significant metabolic process. The degradation of collagen by enzymes like matrix metalloproteinases releases peptides, which are further broken down to release free hydroxyproline. nih.gov The catabolism of trans-4-hydroxy-L-proline, the most common isomer, occurs primarily through a pathway that begins in the mitochondria. wikipedia.orgfrontiersin.org This process is crucial because disturbances can lead to the accumulation of deleterious intermediates like glyoxylate, which can be converted to oxalate, a key factor in conditions like primary hyperoxaluria. nih.gov In some microorganisms, such as Pseudomonas, the catabolism of trans-4-L-Hyp involves its epimerization to cis-4-D-Hyp, which is then oxidized. asm.org

The catabolism of hydroxyproline is governed by a specific set of enzymes.

Hydroxyproline Dehydrogenase (HYPDH) : Also known as Proline Dehydrogenase 2 (PRODH2), this enzyme catalyzes the first and rate-limiting step in the catabolism of trans-4-L-hydroxyproline. frontiersin.orgnih.govnih.gov It is a mitochondrial enzyme that converts its substrate into Δ¹-pyrroline-3-hydroxy-5-carboxylate. uniprot.orgebi.ac.ukuniprot.org Unlike proline dehydrogenase (PRODH), which metabolizes proline, PRODH2 shows a much higher efficiency for hydroxyproline. uniprot.org It functions as a dehydrogenase, likely using Coenzyme Q10 as its electron acceptor in vivo. nih.gov

Δ¹-Pyrroline-4-hydroxy-2-carboxylate Deaminase : In the bacterial pathway, this enzyme is responsible for the deamination of the intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) to α-ketoglutarate semialdehyde. asm.org

α-KGSA Dehydrogenase : This enzyme catalyzes the final step in the bacterial pathway, oxidizing α-ketoglutarate semialdehyde to the central metabolite α-ketoglutarate. asm.org

Table 2: Key Enzymes in Hydroxyproline Metabolism

| Enzyme Name | Abbreviation / Other Names | EC Number | Substrate | Product | Organism/Pathway Context |

| Hydroxyproline Dehydrogenase | HYPDH, PRODH2 | 1.5.5.3 | trans-4-L-hydroxyproline | Δ¹-pyrroline-3-hydroxy-5-carboxylate uniprot.orgebi.ac.uk | Vertebrates |

| Hydroxyproline 2-epimerase | - | 5.1.1.8 | trans-4-L-Hyp | cis-4-D-Hyp | Bacteria (e.g., Pseudomonas) asm.org |

| D-hydroxyproline dehydrogenase | - | 1.5.99.- | cis-4-D-Hyp | Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) asm.org | Bacteria (e.g., Pseudomonas) asm.org |

| Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase | HypD | 3.5.4.22 | HPC | α-ketoglutarate semialdehyde (α-KGSA) asm.org | Bacteria (e.g., S. meliloti) asm.org |

Natural Occurrence and Origin of Hydroxymethylated Pyrrolidine (B122466)/Pyrrole Systems

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as the core structure for numerous natural products, particularly alkaloids found in plants and microorganisms. frontiersin.orgnih.gov These compounds exhibit a wide range of biological activities. frontiersin.org

Hydroxymethylated pyrrolidines are a specific class of these natural products. Their structures often feature a pyrrolidine ring substituted with one or more hydroxyl (-OH) groups and a hydroxymethyl (-CH₂OH) group. These polyhydroxylated alkaloids are of significant interest due to their structural similarity to sugars, which allows them to act as inhibitors of glycosidase enzymes. nih.gov

Examples of naturally occurring hydroxymethylated pyrrolidine systems include:

(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol : Also known as 1,4-dideoxy-1,4-imino-D-arabinitol, this compound is a polyhydroxylated pyrrolidine that functions as a potent α-glycosidase inhibitor. nih.govnih.gov

2-Hydroxymethyl-3,4-dihydroxy-6-methylpyrrolidine (6-Deoxy-DMDP) : This alkaloid, isolated from the seeds of Angylocalyx pynaertii, is a known β-mannosidase inhibitor. acs.org

While the direct natural isolation of 5-(Hydroxymethyl)-L-proline is not widely documented in the reviewed literature, the existence of various hydroxymethylated pyrrolidine alkaloids in nature demonstrates that the biochemical pathways for producing such structures exist. frontiersin.orgnih.govacs.org These compounds are often derived from amino acid or carbohydrate precursors through complex biosynthetic routes involving cyclization, reduction, and hydroxylation steps. The structural diversity of these natural products suggests that different hydroxylation and substitution patterns on the core pyrrolidine ring, as seen in L-proline, are part of nature's molecular repertoire.

Table 3: Examples of Naturally Occurring Hydroxymethylated Pyrrolidine Derivatives

| Compound Name | Common Name/Abbreviation | Natural Source(s) | Noted Biological Activity |

| (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol | 1,4-dideoxy-1,4-imino-D-arabinitol | Found in various plants and microorganisms. nih.govnih.gov | Potent α-glycosidase inhibitor nih.gov |

| 2-Hydroxymethyl-3,4-dihydroxy-6-methylpyrrolidine | 6-Deoxy-DMDP | Seeds of Angylocalyx pynaertii acs.org | β-Mannosidase inhibitor acs.org |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | - | Primarily a synthetic intermediate, but represents a core natural product structure. acs.org | Building block for bioactive molecules acs.org |

5-(Hydroxymethyl)-Pyrrole Derivatives in Natural Products

A number of natural products feature a 5-(hydroxymethyl)-pyrrole core. Often, these are 5-hydroxymethylpyrrole-2-carbaldehydes, also known as 2-formylpyrroles or pyrralines. rsc.orgresearchgate.net These compounds have been isolated from a wide array of natural sources, including plants, fungi, and microorganisms. rsc.orgnih.govresearchgate.net However, it is widely accepted that for many of these molecules, their presence in biological systems is not the result of enzymatic biosynthesis. rsc.orgresearchgate.net Instead, they are frequently products of the non-enzymatic Maillard reaction, which occurs between amines (like amino acids) and reducing sugars. rsc.orgresearchgate.net Despite their non-metabolic origin in many cases, these Maillard products can exhibit significant biological activities. rsc.orgresearchgate.net

Conversely, the this compound structure itself is found as a key building block in certain complex secondary metabolites, indicating a clear enzymatic basis for its formation. One notable example is the dihydroxylated amino acid, 3-hydroxy-4-hydroxymethyl-L-proline, which is a constituent of the antifungal compound cryptocandin. researchgate.net Another example is Bulgecin A, a bacterial metabolite that contains a 4-O-substituted-5-(hydroxymethyl)-L-proline residue. nih.gov The existence of such compounds confirms that dedicated enzymatic machinery must exist to produce the hydroxymethylated proline core.

Table 1: Examples of Natural Products Containing 5-(Hydroxymethyl)-Pyrrole or Proline Moieties

| Compound Name | Structural Moiety | Natural Source (Example) | Biosynthetic Origin |

| Pyrraline | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | Found in heated foods and some plants like Rehmannia glutinosa. rsc.orgnih.gov | Primarily non-enzymatic (Maillard Reaction). rsc.org |

| Funebral | 5-(Hydroxymethyl)-pyrrole derivative | Isolated from various natural sources. rsc.org | Non-enzymatic (Maillard Reaction). rsc.org |

| 3-hydroxy-4-hydroxymethyl-L-proline | Dihydroxylated Proline | Building block of Cryptocandin, produced by the fungus Cryptosporiopsis. researchgate.net | Enzymatic. researchgate.net |

| Bulgecin A | This compound derivative | Produced by Pseudomonas species. nih.gov | Enzymatic. nih.gov |

Biosynthetic Logic for Hydroxymethylated Proline Analogues

While the precise biosynthetic pathway for this compound is not extensively detailed in the literature, the logic for its formation can be inferred from the known biosynthesis of other substituted proline analogues and related nonproteinogenic amino acids. tandfonline.com The generation of such unique building blocks is a key feature of nonribosomal peptide synthesis, where enzymes modify common precursors to create structural diversity. tandfonline.comacs.org

The key transformations required to produce hydroxymethylated prolines from a standard amino acid precursor like L-proline or L-glutamate are hydroxylation and, potentially, subsequent oxidation or reduction steps. numberanalytics.comnih.gov Two main enzymatic strategies are plausible for introducing the hydroxymethyl group onto the proline ring.

Direct Hydroxylation of a Methyl Group: One potential pathway involves the hydroxylation of a pre-existing methyl group on the proline ring. The biosynthesis of (2S,4R)-methylproline offers a parallel. tandfonline.com In this pathway, a dioxygenase catalyzes stereospecific hydroxylation. tandfonline.com A similar enzyme could hydroxylate a methylproline intermediate to yield a hydroxymethylproline. For instance, the proline hydroxylase HtyE, involved in echinocandin biosynthesis, has been observed to slowly oxidize the methyl group of 3-hydroxy-4-methyl-L-proline to yield 3-hydroxy-4-hydroxymethyl-L-proline, demonstrating that such a reaction is biochemically feasible. researchgate.net

Hydroxymethylation via a One-Carbon Donor: A second logical pathway is the direct addition of a hydroxymethyl group, a reaction often catalyzed by hydroxymethyltransferases. These enzymes typically use a cofactor like tetrahydrofolate to transfer a one-carbon unit. In the biosynthesis of the nonproteinogenic amino acid α-methyl-L-serine, a glycine/serine hydroxymethyltransferase homolog is responsible for the hydroxymethylation of D-alanine. tandfonline.com A similar enzymatic reaction could theoretically functionalize a proline precursor.

Enzyme-mediated C-H hydroxylation is recognized as an attractive and powerful strategy for diversifying amino acids. researchgate.net Proline-4-hydroxylases (P4Hs), which are 2-oxoglutarate-dependent dioxygenases, are well-known for catalyzing the hydroxylation of L-proline to form hydroxyproline, a critical component of collagen. nih.govasm.org It is conceivable that a related dioxygenase could catalyze hydroxylation at the C5-position, or that an enzyme with relaxed substrate specificity could act on a proline derivative to install the required hydroxymethyl group.

Table 2: Plausible Enzymatic Reactions in the Biosynthesis of Hydroxymethylated Proline Analogues

| Enzyme Class | Reaction Type | Substrate Example | Product Moiety | Relevance to Biosynthetic Logic |

| Dioxygenase (e.g., Proline Hydroxylase) | C-H Hydroxylation | L-Proline, Methyl-L-proline | Hydroxy-L-proline, Hydroxymethyl-L-proline | Catalyzes the specific introduction of hydroxyl groups onto the proline ring. researchgate.netasm.org |

| Hydroxymethyltransferase | One-Carbon Transfer | Alanine | Hydroxymethyl-alanine (Serine) | Provides a mechanism for adding a complete hydroxymethyl group from a C1 donor. tandfonline.com |

| Aldehyde Dehydrogenase | Oxidation | Pyrroline-5-carboxylate | Glutamate | Part of the core proline metabolic pathway from which precursors for modified prolines are drawn. nih.gov |

| Pyrroline-5-carboxylate Reductase (PYCR) | Reduction | Pyrroline-5-carboxylate | Proline | Catalyzes the final step in proline biosynthesis, providing the direct precursor for subsequent modification. tandfonline.comnih.gov |

Applications of 5 Hydroxymethyl L Proline in Organic Synthesis and Natural Product Chemistry

Building Block in Complex Molecule Synthesis

The inherent chirality and functional group array of 5-(hydroxymethyl)-L-proline have been leveraged by synthetic chemists to achieve the total synthesis of intricate natural products and to create novel bioactive compounds.

The pyrrolidine (B122466) core of this compound is a common motif in a variety of alkaloids, making it an ideal starting material for their synthesis.

Indolizidine alkaloids, characterized by a fused five- and six-membered nitrogen-containing ring system, are a significant class of natural products with diverse biological activities. scispace.com The synthesis of these skeletons often involves the cyclization of a suitable monocyclic precursor. nih.gov Proline derivatives serve as excellent starting points for creating these precursors. For instance, a general strategy for constructing indolizidine alkaloids involves a three-component linchpin union followed by a one-flask sequential cyclization, a method that has been successfully applied to the total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B. researchgate.net Another approach utilizes a proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons (HWE) olefination of an aldehyde to generate the azabicyclic ring system found in indolizidines. scispace.com

Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which possess complex, polycyclic skeletons. mdpi.com Several total syntheses of these alkaloids have utilized proline and its derivatives as chiral starting materials. uni-muenchen.deuni-muenchen.de For example, the first total synthesis of (+)-lycopalhine A, a stereochemically dense Lycopodium alkaloid, employed L-glutamic acid as the initial chiral pool starting material. uni-muenchen.denih.gov A key step in this synthesis was an L-proline-promoted 5-endo-trig Mannich cyclization to form the central pyrrolidine ring of the alkaloid. uni-muenchen.denih.gov This highlights the utility of proline-based strategies in assembling the core structures of these intricate natural products.

Beyond natural product synthesis, this compound and its derivatives are crucial precursors for creating novel molecules with potential therapeutic applications, such as nucleoside analogs and modulators of amino acid transporters.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. researchgate.netgoogle.comgoogle.com The synthesis of novel analogs often involves modifying the sugar moiety to enhance biological activity or stability. nih.gov The lactam ring present in derivatives of this compound, such as 5-hydroxymethyl-2-pyrrolidinone, has been explored as a carbocyclic replacement for the ribose sugar in nucleosides. researchgate.net

Research has demonstrated the synthesis of 3-guaninyl- and 3-adeninyl-5-hydroxymethyl-2-pyrrolidinone nucleoside analogs starting from trans-4-hydroxy-L-proline. nih.govacs.orgacs.org The synthetic route involves converting the starting material to a key 5-hydroxymethyl-2-pyrrolidinone intermediate, followed by coupling with a purine (B94841) base. acs.org The choice of protecting groups on the lactam nitrogen was found to be critical for the diastereoselectivity of the coupling reaction. nih.govacs.orgacs.org

| Starting Material | Target Nucleoside Analog | Key Intermediate |

| trans-4-hydroxy-L-proline | 3-N9-guaninyl-5-hydroxymethyl-2-pyrrolidinone | 5-hydroxymethyl-2-pyrrolidinone derivative |

| trans-4-hydroxy-L-proline | 3-N9-adeninyl-5-hydroxymethyl-2-pyrrolidinone | 5-hydroxymethyl-2-pyrrolidinone derivative |

Table 1: Synthesis of 5-hydroxymethyl-2-pyrrolidinone nucleoside analogs. researchgate.net

Amino acid transporters are membrane proteins that regulate the flow of amino acids into and out of cells and are implicated in various physiological processes and diseases. nih.gov L-proline itself can be transported by systems like the sodium-coupled neutral amino acid transporter 2 (SNAT2). nih.gov The conformationally restricted scaffold of hydroxy-L-prolines makes them versatile for synthesizing derivatives to probe and modulate the activity of these transporters. nih.gov

The derivatization of the proline ring allows for the exploration of structure-activity relationships. sigmaaldrich.comresearchgate.net By systematically modifying the functional groups on the pyrrolidine ring, researchers can develop new inhibitors with high affinity and selectivity for specific transporters like SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov This approach involves designing and synthesizing a library of hydroxy-L-proline analogs with varied stereo- and regiochemistry to map the binding site and identify key polar interactions. nih.gov

Synthesis of Bioactive Molecules and Analogs

Role in Asymmetric Synthesis of Pharmaceutical Intermediates

This compound, a derivative of the amino acid L-proline, serves as a valuable chiral building block, or chiron, in the synthesis of complex molecular structures, including key intermediates for pharmaceuticals. Its rigid pyrrolidine ring and defined stereocenters make it an excellent starting material for creating molecules with specific three-dimensional arrangements, a critical factor for biological activity.

One notable application is in the synthesis of carbacephem antibiotics. Research has demonstrated that this compound can be converted into a crucial bicyclic intermediate for loracarbef, a synthetic carbacephem antibiotic. This process involves a series of chemical transformations that utilize the inherent chirality of the starting material to establish the correct stereochemistry in the final product.

Furthermore, derivatives of this compound have been employed as chiral ligands in metal-catalyzed reactions. For instance, its structural framework is incorporated into ligands for asymmetric hydrogenation reactions, which are essential for producing enantiomerically pure drugs. The hydroxyl group provides an additional coordination site for the metal catalyst, which can enhance both the activity and the stereoselectivity of the reaction.

Organocatalytic Applications of Proline and its Derivatives

The field of organocatalysis, which uses small organic molecules as catalysts, has been revolutionized by the use of proline and its derivatives. These catalysts are often more environmentally friendly and less sensitive to air and moisture compared to traditional metal-based catalysts.

Proline-Catalyzed Asymmetric Transformations

L-proline, in particular, has emerged as a simple yet powerful catalyst for a wide range of asymmetric transformations. Its ability to form nucleophilic enamines and electrophilic iminium ions is central to its catalytic activity.

Aldol (B89426) Reactions

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, highly enantioselective formation of carbon-carbon bonds. In this reaction, proline catalyzes the reaction between a ketone and an aldehyde to produce a β-hydroxy ketone.

The mechanism involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by a hydrogen-bonded, chair-like transition state. Subsequent hydrolysis releases the product and regenerates the proline catalyst. This method is prized for its operational simplicity and high stereoselectivity.

Table 1: Examples of Proline-Catalyzed Asymmetric Aldol Reactions

| Ketone Donor | Aldehyde Acceptor | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |

| Acetone | Isobutyraldehyde | 95:5 | 96 (anti) |

| Acetone | Benzaldehyde | 19:1 | 99 (anti) |

| Cyclohexanone | 4-Nitrobenzaldehyde | >20:1 | 96 (anti) |

This table presents representative data and may vary based on specific reaction conditions.

Mannich Reactions

The asymmetric Mannich reaction, another key transformation catalyzed by L-proline, creates chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The direct, three-component Mannich reaction involves an aldehyde, an amine, and a ketone.

Proline's catalytic cycle in the Mannich reaction is similar to the aldol reaction. It first forms an enamine with the ketone. This enamine then attacks an imine, pre-formed from the aldehyde and the amine, in a highly stereoselective fashion. This leads to the formation of enantiomerically enriched β-amino ketones. The reaction is known for its high yields and excellent enantioselectivities.

Asymmetric α-Amination

Proline and its derivatives also effectively catalyze the asymmetric α-amination of carbonyl compounds, a direct method for synthesizing chiral α-amino acids and their derivatives. This reaction involves the electrophilic amination of an aldehyde or ketone with an azodicarboxylate reagent.

The catalytic cycle proceeds through the formation of an enamine intermediate between the carbonyl compound and proline. This enamine then attacks the nitrogen atom of the azodicarboxylate. The stereochemical outcome is controlled by the geometry of the enamine and the direction of the electrophilic attack, leading to products with high enantiomeric purity.

Table 2: Proline-Catalyzed α-Amination of Aldehydes and Ketones

| Carbonyl Compound | Azodicarboxylate Reagent | Solvent | Enantiomeric Excess (% ee) |

| Propanal | Dibenzyl azodicarboxylate | CH3CN | 97 |

| Cyclohexanone | Di-tert-butyl azodicarboxylate | Toluene | 92 |

| 3-Pentanone | Diethyl azodicarboxylate | Dichloromethane | 90 |

This table showcases typical results; outcomes can be influenced by the specific substrates and conditions used.

Advanced Research Trajectories and Future Directions

Design and Synthesis of Conformationally Constrained Proline Derivatives for Ligand Design

The proline ring's distinct cyclic structure provides a foundational rigidity that is highly valued in ligand design. nih.gov Researchers are actively exploiting this by creating derivatives with even greater conformational restriction to lock the molecule into specific three-dimensional orientations that can mimic secondary protein structures like β-turns. nih.govmdpi.com This strategy is crucial for enhancing binding affinity and specificity to biological targets.

Advanced synthetic strategies focus on creating bicyclic or spirocyclic proline analogs. nih.gov For instance, building an additional ring by cyclizing from the Cα to the Cγ position can lock the proline ring into a Cγ-exo conformation, while other cyclization strategies can force a Cγ-endo pucker. nih.gov These rigid structures serve as potent tools in structure-activity relationship studies to identify the precise conformation required for biological activity. mdpi.com One notable application is in the development of inhibitors for enzymes like arginase, where bicyclic proline analogs have been synthesized to serve as highly constrained, stereochemically complex scaffolds. nih.gov Similarly, conformationally constrained derivatives of cis-5-phenyl prolines have been used to probe the binding modes of Staphylococcus aureus SrtA, an enzyme involved in bacterial virulence. nih.gov The synthesis of these complex molecules often involves multi-step sequences, such as the diastereoselective photochemical cyclization of carbamate-protected alaninyl prolinates to create 5-hydroxy-5-phenyl indolizidin-2-one amino acid (I²aa) analogs. mdpi.com The development of these constrained dipeptide surrogates, including 5-hydroxymethyl I²aa derivatives, showcases a sophisticated approach to peptide mimicry for therapeutic applications. mdpi.com

| Constrained Derivative Type | Synthetic Strategy Example | Application / Target | Reference |

|---|---|---|---|

| Bicyclic Proline Analogs | Reductive amination to form a second ring on the proline core. | Arginase Inhibitors | nih.gov |

| Indolizidin-2-one (I²aa) Amino Acids | Iodolactonization of unsaturated 2,8-diaminoazelates derived from L-serine. | Constrained Dipeptide Surrogates, Thrombin Inhibitors | mdpi.com |

| cis-5-Phenyl Proline Derivatives | 1,3-Dipolar cycloaddition of azomethine ylides. | Probing binding modes of Sortase A (SrtA) | nih.gov |

| Spirocyclic α-Prolines | Multi-step sequence from nitrile starting materials. | General building blocks for drug discovery | chemrxiv.org |

Mechanistic Studies of Enzymes Interacting with Hydroxylated Prolines

The hydroxylation of proline residues is a critical post-translational modification catalyzed by a class of enzymes known as prolyl hydroxylases (PHDs). creative-proteomics.comnih.gov Mechanistic studies of these enzymes are revealing their central role in a wide range of cellular processes, most notably as oxygen sensors. The hydroxylation reaction itself is an irreversible modification that requires oxygen as a co-substrate and iron, alpha-ketoglutarate (B1197944) (α-KG), and ascorbate (B8700270) as co-factors. oncotarget.com This dependency intimately links the activity of PHDs to the metabolic state of the cell. oncotarget.com

The most well-understood mechanism involves the regulation of the Hypoxia-Inducible Factor (HIF-1α). oncotarget.comfrontiersin.org Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-1α. oncotarget.com This hydroxylation event creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase, which tags HIF-1α for rapid degradation by the proteasome. oncotarget.com In hypoxic (low oxygen) conditions, the lack of the oxygen co-substrate inactivates PHDs, allowing HIF-1α to accumulate and activate genes that promote survival in low-oxygen environments. oncotarget.com

Beyond HIF-1α, proteomic analyses have identified a broad range of other proteins that are substrates for proline hydroxylation, suggesting this modification plays a role in diverse cellular pathways. oncotarget.com These include proteins involved in stress response, such as heat shock proteins (HSP90AA1, HSPA5), and proteins critical for cell proliferation, like the bromodomain-containing protein Brd4. oncotarget.com The hydroxylation of proline is also fundamental to the stability of collagen, where it is crucial for the formation of the stable triple helix structure. nih.gov Enzymes involved in the degradation of hydroxylated prolines, such as hydroxyproline (B1673980) dehydrogenase (PRODH2), are also subjects of mechanistic investigation. frontiersin.org

| Enzyme/Enzyme Class | Substrate(s) | Mechanistic Significance | Reference |

|---|---|---|---|

| Prolyl Hydroxylases (PHDs, e.g., EGLN1) | HIF-1α, Collagen, Brd4, Heat Shock Proteins | Catalyze O₂-dependent hydroxylation, acting as cellular oxygen sensors and regulating protein stability and degradation. | creative-proteomics.comoncotarget.com |

| von Hippel-Lindau (pVHL) E3 Ubiquitin Ligase | Hydroxylated HIF-1α | Recognizes hydroxyproline on HIF-1α to initiate its degradation. | oncotarget.com |

| Hydroxyproline Dehydrogenase (PRODH2) | Free 4-hydroxyproline | Initiates the catabolic pathway for hydroxyproline. | frontiersin.org |

| Collagen Prolyl 3-Hydroxylases | Collagen | Catalyzes proline hydroxylation critical for collagen triple helix stability. | nih.gov |

Development of Novel Stereoselective Methodologies for Functionalized Pyrrolidines

The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active compounds, making the development of efficient and stereoselective synthetic methods a major focus of organic chemistry. mdpi.com Methodologies for creating functionalized pyrrolidines, such as 5-(hydroxymethyl)-L-proline, can be broadly classified based on the starting material: functionalization of an existing cyclic precursor (like proline itself) or the cyclization of an acyclic precursor. mdpi.com

Recent advancements have led to highly innovative and stereoselective syntheses. For example, a facile, one-pot, three-component cyclization followed by a Claisen rearrangement has been reported for the diastereoselective synthesis of densely functionalized pyrrolidinones containing an all-carbon quaternary stereocenter. nih.gov Another novel approach utilizes L-proline functionalized manganese ferrite (B1171679) nanorods as a heterogeneous, reusable catalyst for the one-pot, three-component synthesis of spirocyclic pyrrolidines with high diastereoselectivity. rsc.org This method is noted for its high yields and the ease of catalyst recovery. rsc.org

Specifically for hydroxymethylated prolines, a key development has been the stereoselective decarboxylation of a geminal dicarboxylic acid to produce derivatives of cis-5-(hydroxymethyl)-D-proline. acs.org This highlights the sophisticated strategies being employed to control the stereochemistry at multiple centers on the pyrrolidine ring. These methods are crucial for generating libraries of unique, functionalized pyrrolidines for screening in drug discovery and other applications. mdpi.comnih.gov

| Methodology | Key Features | Product Type | Reference |

|---|---|---|---|

| Three-Component Cyclization/Claisen Rearrangement | One-pot, highly diastereoselective. | Highly substituted pyrrolidine-2,3-diones with quaternary stereocenters. | nih.gov |

| Heterogeneous Catalysis | Uses L-proline functionalized magnetic nanorods; reusable catalyst. | Spirocyclic pyrrolidines/pyrrolizidines. | rsc.org |

| Stereoselective Decarboxylation | Controlled decarboxylation of a geminal dicarboxylic acid. | cis-5-(hydroxymethyl)-D-proline derivatives. | acs.org |

| Cyclization of Acyclic Precursors | Formation of the pyrrolidine skeleton from linear starting materials. | Optically pure pyrrolidine derivatives. | mdpi.com |

Exploration of this compound in Materials Science (Excluding Physical/Chemical Properties)

The unique trifunctional nature of hydroxylated prolines (containing a carboxylic acid, a secondary amine, and a hydroxyl group) makes them exceptionally versatile building blocks for materials science. pku.edu.cn Researchers are exploring these amino acids, particularly 4-hydroxy-L-proline, as renewable starting materials for the synthesis of novel biomimetic and biodegradable polymers with tunable properties. pku.edu.cnchinesechemsoc.org

One of the most promising areas is the creation of advanced polyesters. pku.edu.cnpku.edu.cn By converting 4-hydroxy-L-proline into a bicyclic bridged lactone monomer, scientists can perform a well-controlled ring-opening polymerization (ROP) to produce stereoregular polyesters with high molar mass and narrow dispersity. chinesechemsoc.orgpku.edu.cn The amine group serves as a convenient chemical handle for side-chain functionalization, allowing for the creation of a library of polymers with diverse properties from a single monomer platform. chinesechemsoc.org This approach opens opportunities for creating functional and sustainable polyesters for applications in drug delivery and protein therapeutics. chinesechemsoc.orgpku.edu.cn

In another application, a polyamide synthesized from trans-4-hydroxy-L-proline has been used as a porogen filler in acrylic bone cement. nih.gov In an aqueous environment, this hydrophilic polyamide component helps to generate porosity within the cement matrix. nih.gov This porous structure is designed to support bone ingrowth, potentially improving the mechanical fixation and longevity of orthopedic implants. nih.gov These examples demonstrate how the specific functionalities of hydroxylated prolines are being leveraged to design advanced materials with tailored biological and structural functions. pku.edu.cnnih.gov

| Polymer/Material Type | Role of Hydroxylated Proline | Material Application | Reference |

|---|---|---|---|

| Stereoregular Aliphatic Polyesters | Serves as a chiral, functional monomer (via a bicyclic lactone intermediate) for ring-opening polymerization. | Degradable plastics, drug delivery, protein therapeutics. | chinesechemsoc.orgpku.edu.cn |

| Polyamides | Used as a monomer in melt polycondensation. | Porogen filler in acrylic bone cement to promote bone ingrowth. | nih.gov |

| Biomimetic Polypeptides | Incorporated as a building block to create polymers with unique structural features. | General biomaterials design. | pku.edu.cn |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to produce 5-(Hydroxymethyl)-L-proline, and how can reaction efficiency be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies is commonly employed. For example, Fmoc-protected intermediates enable selective deprotection and hydroxymethyl group introduction. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or DCM), and coupling reagents (e.g., HATU or DIC). Post-synthesis purification via reverse-phase HPLC with C18 columns ensures high purity . Efficiency can be improved by monitoring reaction progress using LC-MS to identify incomplete coupling steps.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and hydroxymethyl substitution patterns. For instance, downfield shifts in protons adjacent to the hydroxymethyl group (δ ~3.5–4.5 ppm) are diagnostic .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C6H11NO3, exact mass: 161.0688), while tandem MS fragments elucidate structural motifs .

- Circular Dichroism (CD) : CD spectra distinguish L-configuration from D-enantiomers by comparing optical activity to known proline derivatives .

Q. How does this compound influence protein secondary structure compared to L-proline?

- Methodological Answer : The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capacity, altering backbone rigidity. Experimental approaches include:

- X-ray Crystallography : Resolve structural changes in collagen models or synthetic peptides .

- Molecular Dynamics Simulations : Compare free-energy landscapes of proline-rich peptides with/without the modification .

- Thermal Denaturation Assays : Measure melting temperatures (Tm) of collagen triple helices to assess stability .

Q. What metabolic pathways involve this compound, and how can its turnover be tracked in biological systems?

- Methodological Answer :

- Isotopic Labeling : Use 13C/15N-labeled this compound in cell cultures or animal models, followed by LC-MS/MS to trace incorporation into proteins or degradation products .

- Enzyme Assays : Incubate with proline dehydrogenases (e.g., PRODH) and monitor Δ1-pyrroline-5-carboxylate formation via UV-Vis spectroscopy (λ = 440 nm) .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxymethyl group in this compound affect its conformational stability and biological activity?

- Methodological Answer :

- Stereochemical Analysis : Compare (2S,4R) vs. (2S,4S) diastereomers using NOESY NMR to identify intramolecular hydrogen bonds or steric clashes .

- Biological Activity Assays : Test diastereomers in enzyme inhibition studies (e.g., prolyl hydroxylases) using fluorescence polarization or SPR binding kinetics .

Q. What experimental and computational strategies address discrepancies in reported stability data for this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 7.4 buffer at 37°C and quantify degradation products (e.g., via LC-MS) over time. Compare results with computational predictions from Arrhenius modeling .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., hydroxymethyl C-O bond) .

Q. How can computational modeling predict the interaction of this compound with proline-specific enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites of prolyl hydroxylases or peptidases. Validate with mutagenesis studies (e.g., Ala-scanning) .

- QM/MM Hybrid Models : Simulate enzyme-catalyzed reactions to identify transition states and rate-limiting steps .

Notes on Contradictions and Validation

- Discrepancies in stability data (e.g., oxidative vs. hydrolytic degradation rates) may arise from solvent systems or temperature gradients. Cross-validate using multiple techniques (e.g., NMR for structural integrity and LC-MS for degradation products) .

- Conflicting enzymatic activity reports require controls for cofactor availability (e.g., Fe²⁺ for prolyl hydroxylases) and substrate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.